2-(3-Trifluoromethylbenzoyl)thiazole
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Overview
Description
2-(3-Trifluoromethylbenzoyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a 3-trifluoromethylbenzoyl group. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethylbenzoyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-trifluoromethylbenzoyl chloride with thioamides under basic conditions . Another approach involves the use of phosphorus pentasulfide and triethylamine in chloroform to treat N,N-diformylaminomethyl aryl ketones, yielding 5-arylthiazoles .
Industrial Production Methods: Industrial production often employs scalable methods such as the copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (KSCN), which provides thiazoles in good yields under mild reaction conditions . This method is favored for its functional group tolerance and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Trifluoromethylbenzoyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds are frequently employed.
Major Products:
Scientific Research Applications
2-(3-Trifluoromethylbenzoyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Trifluoromethylbenzoyl)thiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 2-(4-Trifluoromethylbenzoyl)thiazole
- 2-(3-Trifluoromethylphenyl)thiazole
- 2-(3-Trifluoromethylbenzyl)thiazole
Comparison: Compared to its analogs, 2-(3-Trifluoromethylbenzoyl)thiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity . The trifluoromethyl group at the meta position enhances its metabolic stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
1,3-thiazol-2-yl-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS/c12-11(13,14)8-3-1-2-7(6-8)9(16)10-15-4-5-17-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWVCREJWFKDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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